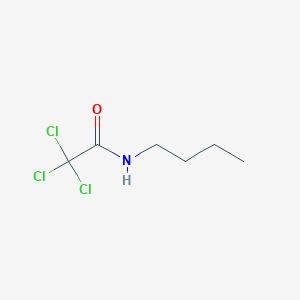

Acetamide, N-butyl-2,2,2-trichloro-

CAS No.: 31464-96-7

Cat. No.: VC19664165

Molecular Formula: C6H10Cl3NO

Molecular Weight: 218.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31464-96-7 |

|---|---|

| Molecular Formula | C6H10Cl3NO |

| Molecular Weight | 218.5 g/mol |

| IUPAC Name | N-butyl-2,2,2-trichloroacetamide |

| Standard InChI | InChI=1S/C6H10Cl3NO/c1-2-3-4-10-5(11)6(7,8)9/h2-4H2,1H3,(H,10,11) |

| Standard InChI Key | ONRADGGBQRZCAO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNC(=O)C(Cl)(Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

N-Butyl-2,2,2-trichloroacetamide (molecular formula: C₈H₁₁Cl₃N₂O; molecular weight: 257.545 g/mol) features a trichloroacetyl group (-COCCl₃) attached to a butylamine chain. Key structural and computational descriptors include:

| Property | Value | Source |

|---|---|---|

| Exact Mass | 255.994 g/mol | |

| Topological Polar Surface Area | 44.1 Ų | |

| LogP (Octanol-Water) | 2.51 | |

| Molecular Formula | C₈H₁₁Cl₃N₂O |

The compound’s stability arises from the electron-withdrawing trichloromethyl group, which enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution reactions .

Synthesis Methodologies

Photochemical Synthesis via Tetrachloroethylene (TCE)

A groundbreaking method involves the in situ photo-on-demand synthesis of NTCAs using tetrachloroethylene (TCE) and amines. The protocol, optimized by recent studies , proceeds as follows:

-

Photo-Oxidation of TCE: Under UV irradiation (low-pressure mercury lamp, λ = 254 nm) and O₂ bubbling at >70°C, TCE undergoes photochemical oxidation to generate trichloroacetyl chloride (TCAC), a highly reactive intermediate.

-

Reaction with Butylamine: TCAC reacts in situ with n-butylamine to form N-butyl-2,2,2-trichloroacetamide in ~97% yield .

Advantages Over Conventional Methods:

-

Broader Substrate Scope: Unlike traditional routes using hexachloroacetone (HCA), this method accommodates low-nucleophilicity amines, including fluorinated derivatives and HCl salts .

-

Reduced Waste: TCE serves as both solvent and reagent, minimizing auxiliary chemicals .

Representative Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 70–80°C |

| Irradiation Time | 1–3 hours |

| Post-Reaction Stirring | 1–22 hours at 70–120°C |

| Yield | 97% |

Alternative Synthetic Routes

While less common, NTCAs can also be synthesized via:

-

Amide Acetylation: Direct reaction of butylamine with trichloroacetyl chloride in dichloromethane, though this requires handling corrosive TCAC .

-

Base-Catalyzed Condensation: Employing trichloroacetonitrile and tert-butoxide, as seen in tert-butyl derivatives , though scalability is limited.

Physicochemical Properties and Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 6.71 (br s, NH), 3.39 (q, J = 6.7 Hz, CH₂), 1.60 (m, CH₂), 1.40 (sext, CH₂), 0.96 (t, CH₃) .

-

¹³C NMR (CDCl₃): δ 161.9 (C=O), 92.8 (CCl₃), 41.2 (N-CH₂), 31.0, 19.9, 13.7 (butyl chain) .

Applications in Organic Synthesis

Blocked Isocyanate Precursor

N-Butyl-2,2,2-trichloroacetamide acts as a stable precursor to isocyanates, which are liberated under basic conditions. Key transformations include:

Pharmaceutical Intermediates

Recent Advances and Future Directions

Green Chemistry Innovations

The photochemical route using TCE aligns with sustainable chemistry goals by repurposing a hazardous solvent (TCE) into value-added products . Future work may optimize light sources (e.g., visible-light photocatalysts) to reduce energy costs.

Expanding Substrate Scope

Recent studies highlight success with fluorinated amines and HCl salts , suggesting potential for tailoring NTCAs to niche applications (e.g., fluoropolymers).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume